molecular formula C19H16O5 B590333 (R)-4'-Hydroxywarfarin CAS No. 63740-78-3

(R)-4'-Hydroxywarfarin

Cat. No.: B590333
CAS No.: 63740-78-3
M. Wt: 324.332
InChI Key: RRZWAMPDGRWRPF-OAHLLOKOSA-N
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Description

®-4’-Hydroxywarfarin is a chiral derivative of warfarin, a well-known anticoagulant. This compound is characterized by the presence of a hydroxyl group at the 4’ position of the aromatic ring. Warfarin itself is a racemic mixture, but the ®-enantiomer is less potent compared to its (S)-counterpart in terms of anticoagulant activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4’-Hydroxywarfarin typically involves the hydroxylation of warfarin. One common method is the catalytic asymmetric hydrogenation of a precursor compound, followed by selective hydroxylation at the 4’ position. The reaction conditions often include the use of chiral catalysts to ensure the production of the ®-enantiomer .

Industrial Production Methods

Industrial production of ®-4’-Hydroxywarfarin may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors and advanced purification techniques to isolate the desired enantiomer. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

®-4’-Hydroxywarfarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-4’-Hydroxywarfarin can yield ®-4’-Ketowarfarin, while reduction can produce ®-Warfarin .

Scientific Research Applications

®-4’-Hydroxywarfarin has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4’-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the activation of clotting factors. By inhibiting this enzyme, ®-4’-Hydroxywarfarin reduces the synthesis of active clotting factors, thereby exerting its anticoagulant effect. The molecular targets include the vitamin K epoxide reductase complex, and the pathways involved are related to the vitamin K cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4’-Hydroxywarfarin is unique due to its specific chiral configuration, which influences its pharmacological activity and metabolic pathways. Compared to its (S)-enantiomer, it has a lower anticoagulant potency but is still valuable in research for understanding enantioselective drug interactions and metabolism .

Properties

IUPAC Name

4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZWAMPDGRWRPF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H](C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-78-3
Record name 4'-Hydroxywarfarin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-HYDROXYWARFARIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX5AM6WEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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